4,4'-(2-Methylpentane-1,1-diyl)diphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpentane-1,1-diyl)diphenol typically involves the condensation of phenol with 2-methylpentane-1,1-diol under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the diphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
4,4’-(2-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’-(2-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens and potentially disrupting endocrine function . This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: 4,4’-(2-Methylpentane-1,1-diyl)diphenol is structurally similar to bisphenol A, but with a different alkyl substituent.
Bisphenol S: Another bisphenol compound with similar applications but different chemical properties.
Bisphenol F: Used in similar industrial applications but has a different molecular structure.
Uniqueness
4,4’-(2-Methylpentane-1,1-diyl)diphenol is unique due to its specific alkyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other bisphenols may not be suitable .
Properties
CAS No. |
74462-03-6 |
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Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-methylpentyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-4-13(2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-13,18-20H,3-4H2,1-2H3 |
InChI Key |
NTGORZWIQPZKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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